molecular formula C7H13N3 B2519318 1-Azido-3-methylcyclohexane CAS No. 1342043-03-1

1-Azido-3-methylcyclohexane

Cat. No.: B2519318
CAS No.: 1342043-03-1
M. Wt: 139.202
InChI Key: QAPPYSVJIQAPGS-UHFFFAOYSA-N
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Description

1-Azido-3-methylcyclohexane is an organic compound characterized by the presence of an azido group (-N₃) attached to a cyclohexane ring substituted with a methyl group at the third position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-3-methylcyclohexane can be synthesized through the nucleophilic substitution reaction of 3-methylcyclohexanol with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction typically proceeds under mild conditions, with the azide ion (N₃⁻) acting as a nucleophile, displacing the hydroxyl group to form the azido compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale nucleophilic substitution reactions using appropriate starting materials and reaction conditions. The process may be optimized for yield and purity through careful control of reaction parameters such as temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-3-methylcyclohexane undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂).

    Substitution: Sodium azide (NaN₃), dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN).

    Cycloaddition: Alkynes, copper(I) catalysts (CuSO₄, sodium ascorbate).

Major Products:

    Reduction: 3-methylcyclohexylamine.

    Cycloaddition: 1,2,3-triazole derivatives.

Scientific Research Applications

1-Azido-3-methylcyclohexane has several applications in scientific research:

    Organic Synthesis: It serves as a precursor for the synthesis of various nitrogen-containing compounds, including amines and triazoles.

    Materials Science: The compound is used in the preparation of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

    Medicinal Chemistry: The azido group is a versatile functional group in drug discovery, enabling the synthesis of bioactive molecules and potential pharmaceuticals.

    Chemical Biology: The compound is used in bioorthogonal chemistry, particularly in click chemistry reactions for labeling and imaging biomolecules.

Comparison with Similar Compounds

    1-Azido-2-methylcyclohexane: Similar structure with the azido group at the second position.

    1-Azido-4-methylcyclohexane: Similar structure with the azido group at the fourth position.

    3-Azido-3-methylcyclohexane: Similar structure with both the azido and methyl groups at the third position.

Uniqueness: 1-Azido-3-methylcyclohexane is unique due to the specific positioning of the azido and methyl groups, which influences its chemical reactivity and the types of reactions it can undergo

Properties

IUPAC Name

1-azido-3-methylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6-3-2-4-7(5-6)9-10-8/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPPYSVJIQAPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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